

Streptomycin Sulphate's In Vitro Battle Against *Pseudomonas aeruginosa*: A Comparative Analysis

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Compound of Interest

Compound Name: Streptomycin sulphate

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In the ongoing challenge to combat opportunistic pathogens, the in vitro efficacy of **streptomycin sulphate** against *Pseudomonas aeruginosa* presents a complex picture of conditional effectiveness and emerging resistance. This guide offers a comparative analysis of streptomycin's performance against this formidable bacterium, supported by experimental data and detailed laboratory protocols, to inform researchers, scientists, and drug development professionals in their pursuit of effective antimicrobial strategies.

Comparative Efficacy of Streptomycin and Other Antibiotics

The in vitro susceptibility of *Pseudomonas aeruginosa* to **streptomycin sulphate** has been evaluated alongside other commonly used antibiotics. The following table summarizes the Minimum Inhibitory Concentration (MIC) and resistance percentages observed in various studies. Lower MIC values indicate greater potency.

Antibiotic	MIC Range (µg/mL)	MIC90 (µg/mL)	Resistance Rate (%)
Streptomycin	1.56 - >50	-	47% ^[1]
Gentamicin	-	8	13% ^[1]
Tobramycin	0.5	4	8% ^{[1][2][3]}
Amikacin	1.5	12	0% ^[1]
Carbenicillin	-	-	7% ^[1]
Cefsulodin	-	8	-
Piperacillin	-	12	-
Netilmicin	-	16	-
Latamoxef (Moxalactam)	-	64	-
Ticarcillin	-	32	-

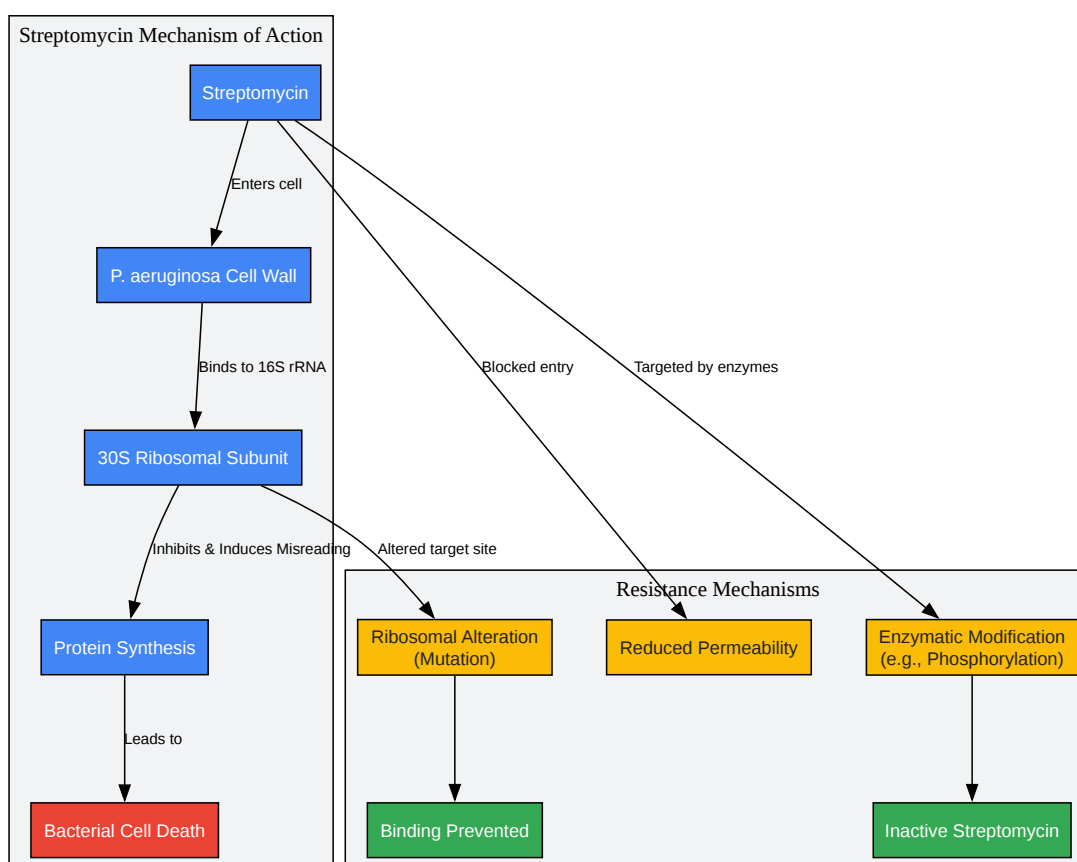
Note: MIC90 represents the concentration required to inhibit the growth of 90% of isolates. Data is compiled from multiple sources and against various clinical isolates of *P. aeruginosa*.

Understanding the Mechanism of Action and Resistance

Streptomycin, an aminoglycoside antibiotic, exerts its bactericidal effect by targeting the bacterial ribosome. Specifically, it binds to the 16S rRNA of the 30S ribosomal subunit.^[4] This interaction disrupts protein synthesis in two primary ways: it interferes with the binding of formyl-methionyl-tRNA to the 30S subunit, and it causes misreading of the mRNA codons.^{[4][5]} The resulting production of nonfunctional or truncated proteins is ultimately lethal to the bacterial cell.^[4]

However, *P. aeruginosa* has developed sophisticated mechanisms to counteract the effects of streptomycin. Resistance can be broadly categorized into two levels: low-level and high-level.^[6] Low-level resistance is often attributed to reduced permeability of the bacterial cell wall,

diminishing the uptake of the antibiotic.[6] High-level resistance, on the other hand, is typically mediated by two primary mechanisms: enzymatic modification of streptomycin by aminoglycoside-modifying enzymes (e.g., phosphorylation) or alterations in the ribosomal binding site due to mutations.[6]



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Streptomycin's action and bacterial resistance.

Experimental Protocols

The following are detailed methodologies for two key in vitro susceptibility tests used to evaluate the efficacy of **streptomycin sulphate** against *P. aeruginosa*.

Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of a bacterium to an antibiotic by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.

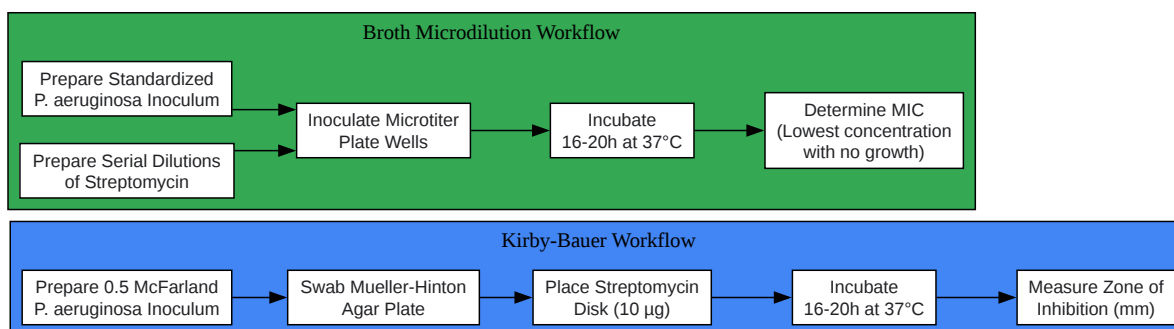
- **Inoculum Preparation:** A suspension of the *P. aeruginosa* isolate is prepared in a sterile broth and its turbidity is adjusted to match a 0.5 McFarland standard. This ensures a standardized bacterial concentration.
- **Inoculation:** A sterile cotton swab is dipped into the standardized inoculum and the excess fluid is removed by pressing it against the inside of the tube. The entire surface of a Mueller-Hinton agar plate is then evenly streaked with the swab to create a bacterial lawn.
- **Disk Placement:** A paper disk containing a standard concentration of **streptomycin sulphate** (typically 10 µg) is placed on the surface of the inoculated agar plate.
- **Incubation:** The plate is incubated at 35-37°C for 16-20 hours.
- **Result Interpretation:** The diameter of the zone of complete growth inhibition around the disk is measured in millimeters. This diameter is then compared to standardized interpretive charts (e.g., from the Clinical and Laboratory Standards Institute - CLSI) to determine if the isolate is susceptible, intermediate, or resistant to streptomycin.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

- **Antibiotic Dilution:** A series of two-fold dilutions of **streptomycin sulphate** are prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

- **Inoculum Preparation:** A standardized inoculum of *P. aeruginosa* is prepared as described for the Kirby-Bauer method and then further diluted to achieve a final concentration of approximately 5×10^5 colony-forming units (CFU)/mL in each well.
- **Inoculation:** Each well of the microtiter plate, containing the serially diluted antibiotic, is inoculated with the prepared bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are also included.
- **Incubation:** The microtiter plate is incubated at 35-37°C for 16-20 hours.
- **Result Interpretation:** The MIC is determined as the lowest concentration of **streptomycin sulphate** in which there is no visible bacterial growth (i.e., the well remains clear).



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